molecular formula C7H6BrClN2O2 B12826415 (3-Bromo-5-chloro-4-nitrophenyl)methanamine

(3-Bromo-5-chloro-4-nitrophenyl)methanamine

Cat. No.: B12826415
M. Wt: 265.49 g/mol
InChI Key: DGNJDPNGDCGAEV-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-4-nitrophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, chlorine, and nitro functional groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloro-4-nitrophenyl)methanamine typically involves multi-step organic reactions One common method includes the nitration of a suitable precursor, followed by bromination and chlorination steps

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, bromination, and chlorination processes, followed by purification steps to ensure high purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic amines, nitroso compounds, and other derivatives depending on the specific reaction conditions.

Scientific Research Applications

(3-Bromo-5-chloro-4-nitrophenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-4-nitrophenyl)methanamine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The bromine and chlorine atoms may also participate in halogen bonding interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methyl-5-nitrophenyl)methanamine
  • (3-Bromo-4-chloro-5-nitrophenyl)methanamine
  • (3-Bromo-5-chloro-4-nitrophenyl)ethanamine

Uniqueness

(3-Bromo-5-chloro-4-nitrophenyl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

(3-bromo-5-chloro-4-nitrophenyl)methanamine

InChI

InChI=1S/C7H6BrClN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2

InChI Key

DGNJDPNGDCGAEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CN

Origin of Product

United States

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